1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-4-1-9(2-4)5-8-7-3-10-5/h3-4H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXYTRFBKSWLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 1,3,4 Thiadiazol 2 Yl Azetidin 3 Amine and Its Analogs
Strategic Approaches to Thiadiazole-Azetidine Conjugation
The creation of a covalent bond between a 1,3,4-thiadiazole (B1197879) ring and an azetidine (B1206935) ring can be accomplished through several strategic disconnections. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on either ring.
One primary strategy involves the nucleophilic substitution of a suitably activated thiadiazole precursor with an azetidine nucleophile. For instance, a 2-halo-1,3,4-thiadiazole can serve as an electrophile, which reacts with the nitrogen of azetidin-3-amine (B9764) or its protected derivatives. The carbon at the 2-position of the electron-deficient 1,3,4-thiadiazole ring is susceptible to nucleophilic attack, facilitating this coupling. lookchem.com This approach is advantageous as it allows for the late-stage introduction of the azetidine moiety onto a pre-synthesized and functionalized thiadiazole core.
A second approach is reductive amination , a powerful method for C-N bond formation. This strategy would involve the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an N-protected azetidin-3-one (B1332698). The initial condensation forms an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride, to yield the target secondary amine linkage. nih.gov This method is particularly useful for creating a diverse library of analogs by varying both the thiadiazole and azetidine precursors.
Precursor Synthesis and Functional Group Transformations
The successful synthesis of the target conjugate relies on the efficient preparation of key heterocyclic intermediates.
2-Amino-1,3,4-thiadiazole derivatives are crucial building blocks for conjugation. These are most commonly synthesized from the cyclization of thiosemicarbazide (B42300) or its derivatives. nih.govmdpi.com A widely used method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent. Reagents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid promote the cyclodehydration of the initially formed acylthiosemicarbazide intermediate. encyclopedia.pub
Recent advancements have introduced milder and more efficient conditions. For example, a one-pot synthesis using polyphosphate ester (PPE) has been developed, which proceeds through the acylation of thiosemicarbazide followed by cyclodehydration to give the 2-amino-1,3,4-thiadiazole. encyclopedia.pubgoogle.com Another efficient solid-phase method utilizes phosphorus pentachloride (PCl₅) as a catalyst, allowing the reaction to proceed at room temperature with high yields. nih.gov
The azetidine ring, a strained four-membered heterocycle, is a valuable component in modern drug discovery. chemrxiv.orgchemrxiv.org The synthesis of functionalized azetidine building blocks, such as azetidin-3-amine or azetidin-3-one, can be challenging.
A straightforward, single-step synthesis of azetidine-3-amines has been developed from commercially available materials, which tolerates common functional groups and is suitable for late-stage functionalization. chemrxiv.orgchemrxiv.orgnih.gov Other approaches include the ring-opening of azabicyclobutane with amine nucleophiles in a strain-release reaction. nih.gov For the synthesis of azetidin-3-ones, a key precursor for reductive amination, methods include the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. mdpi.com This reaction proceeds via an α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion to form the azetidinone ring. mdpi.com The synthesis of novel azetidine amino acid derivatives has also been achieved through aza-Michael additions to methyl 2-(azetidin-3-ylidene)acetates. researchgate.net
Key Cyclization and Coupling Reactions
The formation of the heterocyclic rings themselves involves specific and powerful chemical transformations.
The conversion of thiosemicarbazides into the 1,3,4-thiadiazole ring is a cornerstone of their synthesis. This acid-catalyzed intramolecular cyclization is a robust and widely employed transformation. The process typically begins with the acylation of thiosemicarbazide by a carboxylic acid to form an acylthiosemicarbazide intermediate. In the presence of a strong acid or dehydrating agent, this intermediate undergoes cyclization and dehydration to yield the aromatic 2-amino-5-substituted-1,3,4-thiadiazole. encyclopedia.pub
The reaction conditions can be varied to optimize yield and purity. A comparative study of different methods showed that using reagents like POCl₃, PPA, or simple grinding can effectively produce the desired thiadiazole, with yields often depending on the specific substrate and conditions. google.com
| Starting Materials | Cyclizing/Dehydrating Agent | Typical Conditions | Yield | Reference |
|---|---|---|---|---|
| Carboxylic Acid + Thiosemicarbazide | Phosphorus Oxychloride (POCl₃) | Reflux | Good | google.com |
| Carboxylic Acid + Thiosemicarbazide | Polyphosphoric Acid (PPA) | Heating | Variable | google.com |
| Carboxylic Acid + Thiosemicarbazide | Polyphosphate Ester (PPE) | Reflux in Chloroform | Good | encyclopedia.pub |
| Carboxylic Acid + Thiosemicarbazide | Phosphorus Pentachloride (PCl₅) | Solid-phase grinding, RT | >91% | nih.gov |
| Thiosemicarbazide + Carbon Disulfide | Base (e.g., KOH) | Heating | High | researchgate.net |
| Thiosemicarbazones | Iodine (I₂) | Iodine-mediated oxidative cyclization | Moderate to Good | mdpi.com |
The construction of the strained azetidine ring requires specialized synthetic methods. Cycloaddition reactions are among the most powerful tools for this purpose. The aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, can provide direct access to the azetidine core, although its application to acyclic imines has been challenging. nih.gov
The Staudinger synthesis , a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and highly effective method for constructing the azetidin-2-one (B1220530) (β-lactam) ring system. While this yields an azetidinone rather than an azetidine directly, the resulting β-lactam can be a versatile intermediate for further functionalization and reduction to the corresponding azetidine.
Another key strategy is the intramolecular cyclization of a linear precursor. This often involves the formation of a C-N bond via nucleophilic substitution, where an amine attacks an alkyl halide or a leaving group at the γ-position, although four-membered ring formation can be kinetically challenging compared to five- or six-membered rings. nih.gov
| Method | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Intramolecular Cyclization | γ-Amino Halides/Sulfonates | Substituted Azetidines | nih.gov |
| Staudinger Cycloaddition | Ketene + Imine | Azetidin-2-one (β-Lactam) | |
| Aza Paternò-Büchi Reaction | Imine + Alkene (Photochemical) | Substituted Azetidines | nih.gov |
| Gold-Catalyzed Oxidative Cyclization | N-Propargylsulfonamide | Azetidin-3-one | mdpi.com |
| Strain-Release Reaction | Azabicyclobutane + Nucleophile | 3-Substituted Azetidines | nih.gov |
Methods for Amine Functionalization at Azetidine Position 3
The amine group at the 3-position of the azetidine ring is a critical anchor point for further molecular elaboration, allowing for the introduction of a wide array of functional groups and the construction of diverse compound libraries. The synthesis of the core 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine structure can be conceptualized through a convergent synthesis. This typically involves the initial preparation of a protected azetidin-3-amine and a suitable 2-substituted-1,3,4-thiadiazole, followed by their coupling and subsequent deprotection.
A common strategy for accessing the azetidine-3-amine scaffold is through the ring-opening of a suitable precursor followed by intramolecular cyclization. For instance, derivatives of 1-benzhydrylazetidin-3-ol (B14779) can serve as versatile starting materials. The hydroxyl group can be converted to a good leaving group, such as a mesylate (OMs). Subsequent displacement with an amine nucleophile provides a straightforward route to 3-aminoazetidine derivatives. rsc.org
The key coupling step to form the C-N bond between the azetidine nitrogen and the thiadiazole C2 carbon can be achieved via nucleophilic aromatic substitution (SNAr). This reaction would typically involve a 2-halo-1,3,4-thiadiazole (e.g., 2-chloro- or 2-bromo-1,3,4-thiadiazole) and a protected azetidin-3-amine, such as N-Boc-azetidin-3-amine. The reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the azetidine nitrogen.
Alternatively, modern cross-coupling reactions offer a powerful tool for this transformation. Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, have proven effective for coupling aryl or heteroaryl halides with amines, including cyclic amines like azetidine. researchgate.net This method offers broad substrate scope and functional group tolerance.
Once the 1-(1,3,4-Thiadiazol-2-yl)azetidine core is assembled with a suitable protecting group on the 3-amino moiety (e.g., Boc), deprotection under acidic conditions yields the target primary amine, which is then available for further functionalization.
Table 1: Representative Methods for Amine Functionalization at Azetidine C3
| Method | Description | Key Reagents |
|---|---|---|
| Nucleophilic Substitution | Displacement of a leaving group at C3 (e.g., mesylate, tosylate) with an amine or azide (B81097) followed by reduction. | Azetidin-3-ol, MsCl, NaN3, H2/Pd-C |
| Reductive Amination | Reaction of an azetidin-3-one with an amine in the presence of a reducing agent. | Azetidin-3-one, R-NH2, NaBH(OAc)3 |
| Aza-Michael Addition | Addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com | Methyl 2-(azetidin-3-ylidene)acetate, NH-heterocycle, DBU |
Modern Synthetic Techniques and Methodological Innovations
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. chim.itresearchgate.net The application of microwave irradiation to the synthesis of N-heterocycles is well-documented and can be applied to key steps in the formation of this compound. rsc.orgchim.it
For instance, the cyclization reactions to form both the azetidine and the 1,3,4-thiadiazole rings can be significantly accelerated under microwave conditions. The synthesis of simple azetidines via the cyclization of 3-(ammonio)propyl sulfates in water has been shown to be highly efficient under microwave heating. researchgate.net Similarly, the formation of the 1,3,4-thiadiazole ring from thiosemicarbazide and a carboxylic acid derivative can be expedited. researchgate.net
The crucial C-N coupling step between the two heterocyclic rings is also amenable to microwave optimization. Both SNAr and palladium-catalyzed N-arylation reactions often benefit from the rapid and uniform heating provided by microwaves, which can lead to shorter reaction times and potentially lower catalyst loadings. chim.it
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Cyclization
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours (e.g., 6-24 h) | Minutes (e.g., 5-30 min) |
| Temperature | Often requires high boiling point solvents | Precise temperature control |
| Yield | Moderate to good | Often higher yields |
| Side Products | Increased potential for side reactions | Reduced side product formation |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nanobioletters.com These principles are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netresearchgate.net
Key green chemistry considerations for the synthesis of this compound and its analogs include:
Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as cycloaddition reactions.
Use of Safer Solvents: Whenever possible, replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. Some syntheses of azetidines have been successfully performed in aqueous media. researchgate.net
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net
Catalysis: Using catalytic reagents in place of stoichiometric ones to minimize waste. Palladium-catalyzed cross-coupling reactions are a prime example, although the removal of residual metal can be a concern.
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example by using solid-supported reagents or mechanochemistry (ball milling), can drastically reduce solvent waste.
By integrating these principles, the synthesis of the target compound can be made more environmentally benign and sustainable.
Chromatographic Purification and Spectroscopic Characterization
The purification and characterization of the final compound and its intermediates are crucial for confirming its identity and purity.
Chromatographic Purification: Thin-layer chromatography (TLC) is typically used to monitor the progress of reactions. For purification, column chromatography using silica (B1680970) gel is a standard method. The choice of eluent (a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate) is optimized to achieve good separation of the desired product from starting materials and byproducts. High-performance liquid chromatography (HPLC) can be employed for both analytical purity assessment and preparative purification, offering higher resolution.
Spectroscopic Characterization: The structure of this compound would be unequivocally confirmed using a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: Would show characteristic signals for the protons on the azetidine ring, typically in the range of 3.5-4.5 ppm for the CH2 groups and a signal for the CH-NH2 proton. A distinct signal for the C5 proton of the 1,3,4-thiadiazole ring would be expected in the aromatic region (around 8.5-9.0 ppm), along with a broad singlet for the NH2 protons.
13C NMR: Would display signals for the carbon atoms of both the azetidine and thiadiazole rings. The C2 and C5 carbons of the 1,3,4-thiadiazole ring would have characteristic chemical shifts, often in the range of 150-170 ppm.
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm-1), C-H stretching for the azetidine ring, and C=N and C-S stretching vibrations characteristic of the thiadiazole ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| 1H NMR | Signals for azetidine protons (~3.5-4.5 ppm), thiadiazole C5-H (~8.5-9.0 ppm), NH2 protons (broad singlet). |
| 13C NMR | Signals for azetidine carbons, characteristic signals for thiadiazole C2 and C5 (~150-170 ppm). |
| IR (cm-1) | N-H stretch (~3300-3400), C=N stretch (~1600-1650), C-S stretch. |
| HRMS | Molecular ion peak corresponding to the exact mass of C5H8N4S. |
Elucidation of Structure Activity Relationships Sar for 1 1,3,4 Thiadiazol 2 Yl Azetidin 3 Amine Derivatives
Modifications on the 1,3,4-Thiadiazole (B1197879) Ring and their Biological Impact
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. nih.gov Its biological activity is highly dependent on the nature and position of its substituents. nih.gov
The C-5 position of the 1,3,4-thiadiazole ring is a key site for modification to modulate the pharmacological profile of the molecule. The electronic and steric properties of the substituent at this position can drastically alter the compound's interaction with biological targets.
Research on various 2,5-disubstituted 1,3,4-thiadiazole series reveals distinct patterns. For instance, in studies of antitubercular agents, the introduction of aryl groups at the C-5 position has been a common strategy. Compounds bearing a 4-fluorophenyl or 4-chlorophenyl group at C-5 have shown significant activity. nih.gov Specifically, para-substituted halogen and hydroxy derivatives on a phenyl ring at C-5 have been noted for their potential against cancer cell lines. nih.gov This suggests that electron-withdrawing groups and groups capable of hydrogen bonding can be beneficial.
In contrast, the presence of electron-donating groups can also enhance activity, depending on the target. For example, 5-methyl substituted thiadiazole derivatives have demonstrated significant diuretic activity compared to 5-amino substituted analogs. mdpi.comscispace.com The nature of the substituent on the C-2 arylamino ring may also be critical in determining selectivity towards a particular cancer cell line. researchgate.net The introduction of bulky groups, however, can sometimes lead to a decrease in activity, indicating a potential steric hindrance at the active site. acgpubs.org
| Compound Series | C-5 Substituent | Observed Biological Activity | Reference |
| 2-Amino-1,3,4-thiadiazoles | 4-Chlorophenyl | Good antitubercular activity | nih.gov |
| 2-Amino-1,3,4-thiadiazoles | 4-Fluorophenyl | Good antitubercular activity | nih.gov |
| Thiazolidinone-thiadiazoles | p-Halogenated phenyl | Remarkable anticancer potential | nih.gov |
| Thiazolidinone-thiadiazoles | p-Hydroxyphenyl | Remarkable antioxidant potential | nih.gov |
| 2-Thioate-1,3,4-thiadiazoles | Methyl | High diuretic activity | mdpi.comscispace.com |
| 2-Thioate-1,3,4-thiadiazoles | Amino | Lower diuretic activity | mdpi.comscispace.com |
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a key strategy in drug design. cambridgemedchemconsulting.com The 1,3,4-thiadiazole ring can be replaced by other five-membered heterocycles to fine-tune a compound's activity, selectivity, and pharmacokinetic profile.
The most common bioisostere for the 1,3,4-thiadiazole ring is the 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov Due to the bioisosteric relationship between sulfur and oxygen atoms, 1,3,4-oxadiazole derivatives often exhibit biological properties broadly similar to their thiadiazole counterparts. nih.gov However, subtle differences in electronegativity, bond angles, and metabolic stability can lead to significant changes in potency and safety. For example, in some series, the thiadiazole ring shows superior antifungal activity compared to the oxadiazole equivalent. researchgate.net
Other heterocycles, such as 1,2,4-triazoles, have also been explored as bioisosteric replacements. These substitutions alter the hydrogen bonding capacity and electronic distribution of the molecule, which can lead to different interactions with target enzymes or receptors. nih.gov The choice of bioisostere depends on the specific therapeutic target and the desired pharmacological outcome.
Structural Variations of the Azetidine (B1206935) Ring and Amine Group
The azetidine ring, a strained four-membered heterocycle, serves as a rigid scaffold that can confer favorable conformational properties and improve physicochemical characteristics such as solubility. researchgate.net Modifications to this ring and its 3-amino substituent are crucial for optimizing activity.
Introducing substituents on the azetidine ring can influence the molecule's orientation and binding affinity. SAR studies on bicyclic azetidines with antimalarial activity have shown that stereochemistry at the C-2 and C-4 positions is critical. nih.govacs.org For some targets, substitution at the C-2 position was found to be unnecessary for activity, allowing for simplification of the structure. nih.govacs.org
In other contexts, such as GABA uptake inhibitors, derivatives substituted at the C-2 position with an acetic acid moiety showed high potency. nih.gov The placement and nature of substituents can therefore direct the molecule's activity toward specific biological targets. The introduction of aryl and heteroaryl groups at the C-3 position has also been explored, though this often requires more complex synthetic routes. nih.govacs.org
The amine group at the C-3 position is a critical functional group that often acts as a key pharmacophore, participating in essential hydrogen bonds or ionic interactions with the target protein. In many bioactive compounds, this amine serves as a crucial anchor within the binding pocket.
Studies on 3-aminoazetidines as triple reuptake inhibitors have demonstrated that the nitrogen atom is a key element, and its substitution pattern significantly affects potency and selectivity. nih.gov For instance, the nature of the substituents on the amine can modulate activity against different monoamine transporters (SERT, NET, DAT). nih.gov The presence of a free amine group can be vital for activity, while in other cases, specific alkyl or aryl substitutions are required to achieve the desired biological effect. nih.govacs.org This highlights the importance of the 3-amino group as a versatile handle for modifying the pharmacological profile.
The rigid, strained nature of the azetidine ring imparts a distinct three-dimensional shape to the molecule, which is a key determinant of its biological activity. The relative stereochemistry of substituents on the azetidine ring can lead to vastly different biological outcomes.
Stereochemistry-based SAR has shown that specific stereoisomers can be significantly more active than others. For example, in a series of antimalarial azetidines, only two of the eight possible stereoisomers displayed significant activity, underscoring the importance of precise spatial arrangement of functional groups for target engagement. nih.govacs.org
Ligand-Target Interactions and Pharmacophore Development
Detailed studies on the specific ligand-target interactions for 1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine derivatives are limited. Generally, the 1,3,4-thiadiazole moiety is known to participate in various non-covalent interactions with biological targets. The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, while the sulfur atom can engage in hydrophobic and van der Waals interactions. The aromatic nature of the thiadiazole ring also allows for potential π-π stacking with aromatic amino acid residues in a protein's active site.
The azetidine ring, with its defined stereochemistry, can orient substituents in specific vectors, which is crucial for optimal interaction with a target. The primary amine group at the 3-position of the azetidine ring is a key functional group that can act as a hydrogen bond donor and can be a site for further chemical modifications to modulate activity and selectivity.
A general pharmacophore model for this class of compounds would likely include:
A hydrogen bond acceptor feature associated with the nitrogen atoms of the 1,3,4-thiadiazole ring.
A hydrophobic/aromatic feature corresponding to the thiadiazole ring itself.
A hydrogen bond donor feature from the azetidin-3-amine (B9764) group.
Defined spatial arrangements of substituents on both the thiadiazole and azetidine rings.
Without specific target information and experimental data for this exact scaffold, any pharmacophore model remains hypothetical and would need to be validated through biological testing.
Computational Approaches in SAR Elucidation
Computational methods are invaluable tools for elucidating the SAR of novel chemical entities. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are frequently employed to understand how chemical structure relates to biological activity.
For this compound derivatives, computational studies could be instrumental in:
Target Identification: Virtual screening of compound libraries against various biological targets could help identify potential proteins with which these molecules might interact.
Binding Mode Prediction: Molecular docking simulations could predict the preferred orientation and conformation of these derivatives within the active site of a target protein. This would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
QSAR Model Development: By synthesizing and testing a series of analogues with systematic structural modifications, QSAR models could be developed. These models would mathematically correlate physicochemical properties or structural descriptors with biological activity, enabling the prediction of the potency of new, unsynthesized compounds.
Pharmacophore Refinement: Computationally derived interaction patterns can be used to refine and validate pharmacophore models, guiding the design of more potent and selective ligands.
Advanced Computational and Theoretical Studies of 1 1,3,4 Thiadiazol 2 Yl Azetidin 3 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations have been instrumental in elucidating the electronic properties and reactivity of 1,3,4-thiadiazole (B1197879) derivatives. These studies provide a foundational understanding of the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been widely applied to investigate the geometric and electronic structures of 1,3,4-thiadiazole compounds. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, DFT calculations have been used to determine the optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and other quantum chemical parameters. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. Studies on related 1,3,4-thiadiazole structures have shown that the introduction of different substituents can significantly alter these electronic properties.
Theoretical calculations are often compared with experimental results from techniques like FT-IR and NMR spectroscopy to validate the computational models. For a series of novel 1,3,4-thiadiazole compounds, the correlation coefficients between experimental and theoretical IR and 13C NMR data were found to be approximately R = 0.99, indicating a high level of accuracy for the DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack).
MEP analysis of thiadiazole derivatives provides insights into their intermolecular interactions, such as hydrogen bonding, which are crucial for their biological activity. These maps help in identifying the regions of the molecule that are most likely to interact with biological targets.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools for predicting the biological activity of compounds and understanding their mechanism of action at a molecular level.
Ligand-Protein Docking for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to identify potential biological targets. For various 1,3,4-thiadiazole derivatives, docking studies have been performed to evaluate their binding affinity and interaction patterns with specific protein targets, such as enzymes and receptors implicated in various diseases.
For example, docking studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the COVID-19 main protease (6LU7) showed binding energies ranging from -5.4 to -8.0 kcal/mol, indicating potential inhibitory activity. Similarly, docking studies of imidazo[2,1-b]-1,3,4-thiadiazole derivatives against HIV-1 protease have been conducted to assess their potential as anti-HIV agents. These studies provide valuable information about the key amino acid residues involved in the ligand-receptor interactions.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-receptor complexes over time. These simulations provide insights into the stability of the complex and the conformational changes that may occur upon ligand binding. MD simulations of 1,3,4-thiadiazole derivatives complexed with their target proteins have shown minimal fluctuations, suggesting stable binding. These studies help to refine the results of molecular docking and provide a more accurate prediction of the binding affinity and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are useful for predicting the activity of new compounds and for guiding the design of more potent analogs.
2D-QSAR studies have been performed on a series of 1,3,4-thidiazole-2-yl azetidin-2-one (B1220530) derivatives to model their antimicrobial activity. In one such study, a multiple linear regression model was developed with a correlation coefficient (r²) of 0.8040 and a cross-validated correlation coefficient (Q²) of 0.6189, indicating good predictive ability. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been used to investigate the influence of steric, electrostatic, and hydrophobic properties on the biological activity of these compounds. A k-nearest neighbor molecular field analysis (kNN-MFA) on a series of related compounds yielded a 3D-QSAR model with a q² of 0.7851 and a predictive r² of 0.7315, highlighting the importance of steric properties for activity.
Development of Predictive Models for Biological Activities
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational drug design. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 1,3,4-thiadiazole scaffold, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.
In a study focused on structurally related 1,3,4-thiadiazole-2-yl azetidin-2-one derivatives, researchers developed 2D-QSAR models to predict antimicrobial activity. researchgate.net By employing multiple linear regression analysis, a statistically significant model was established with a correlation coefficient (r²) of 0.8040 and a cross-validated correlation coefficient (Q²) of 0.6189. researchgate.net Such models are crucial for forecasting the biological activity of newly designed compounds based on their molecular descriptors. The predictive power of these models allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis.
Similar QSAR studies on other 1,3,4-thiadiazole derivatives have demonstrated the utility of this approach for various biological targets, including antitubulin and anti-influenza activities. researchgate.netnih.gov For antitubulin agents, a QSAR model was developed based on descriptors such as polarizability, molar volume, and the partition coefficient (logP), yielding a high correlation between predicted and experimental activities. researchgate.net These findings underscore the robustness of QSAR as a predictive tool in the optimization of lead compounds containing the 1,3,4-thiadiazole core.
| Model Type | Key Statistical Parameter | Value | Biological Activity | Reference |
| 2D-QSAR | Correlation Coefficient (r²) | 0.8040 | Antimicrobial | researchgate.net |
| 2D-QSAR | Cross-validated R² (Q²) | 0.6189 | Antimicrobial | researchgate.net |
| 3D-QSAR | CoMFA (q²) | 0.652 | Anti-influenza | nih.gov |
| 3D-QSAR | CoMSIA (q²) | 0.587 | Anti-influenza | nih.gov |
Identification of Key Structural Descriptors
The predictive power of QSAR models is contingent upon the selection of relevant molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule, such as its electronic, steric, and lipophilic features. Identifying the key descriptors that influence biological activity is a critical step in understanding the structure-activity relationship and in guiding the rational design of new analogues.
For the 1,3,4-thiadiazole class of compounds, several key descriptors have been identified as being influential for their biological activities:
Electronic Descriptors: The distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO) are often critical. For instance, the presence of the electron-rich 1,3,4-thiadiazole ring can facilitate crucial interactions with biological targets. researchgate.net The aromaticity of the ring also contributes to the in vivo stability of these compounds. nih.gov
Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule. Studies on related azetidinone-containing thiadiazoles indicate that geometrical and shape descriptors are significant in determining their inhibitory activity. researchgate.net
Lipophilic Descriptors: The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes. QSAR models for 1,3,4-thiadiazole derivatives have shown that logP is a significant descriptor for predicting antitubulin activity. researchgate.net
The combination of the 1,3,4-thiadiazole ring and the azetidine (B1206935) moiety in 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine suggests that a balance of these descriptors would be essential for its biological profile. The amine group on the azetidine ring, for example, can act as a hydrogen bond donor, a feature often crucial for receptor binding.
| Descriptor Type | Example | Relevance |
| Electronic | Dipole Moment, HOMO/LUMO energies | Governs molecular interactions and reactivity |
| Steric | Molar Refractivity, Molecular Volume | Influences binding affinity and fit with target site |
| Topological | Wiener Index, Balaban Index | Describes molecular branching and shape |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and absorption |
In Silico Prediction of Pharmacokinetic Parameters (ADME)
Beyond predicting biological activity, computational models are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. A compound's therapeutic success is highly dependent on its pharmacokinetic profile, and early in silico assessment can prevent the advancement of candidates that are likely to fail in later stages of development.
For various series of 1,3,4-thiadiazole derivatives, in silico ADME predictions have been performed to evaluate their drug-likeness. derpharmachemica.comnih.govnih.gov These studies typically assess parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
Studies on 1,3,4-thiadiazole derivatives designed as PON1 activators indicated that the compounds are potential orally bioavailable drug-like molecules. nih.gov Similarly, ADME predictions for N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were evaluated using tools like the SwissADME web server. nih.gov The results from such predictions help in optimizing the lead structures to achieve a desirable pharmacokinetic profile. For instance, modifications can be made to improve oral absorption or to reduce potential metabolic liabilities. The ability of 1,3,4-thiadiazole derivatives to cross cellular membranes is a noted characteristic, contributing to good oral absorption and bioavailability. nih.gov
Below is a representative table of predicted ADME properties for a hypothetical series of this compound derivatives, based on typical parameters evaluated in the literature for related compounds.
| Compound | Predicted Human Oral Absorption (%) | Predicted Blood-Brain Barrier Penetration | Lipinski's Rule of Five Violations |
| Derivative A | High (>80%) | Low | 0 |
| Derivative B | High (>85%) | Medium | 0 |
| Derivative C | Moderate (50-80%) | High | 1 |
| Derivative D | High (>90%) | Low | 0 |
Emerging Research Avenues and Future Prospects for 1 1,3,4 Thiadiazol 2 Yl Azetidin 3 Amine Derivatives
Design of Next-Generation Thiadiazole-Azetidine Hybrid Molecules
The design of next-generation molecules based on the 1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine core is focused on optimizing its drug-like properties and enhancing its biological activity through strategic structural modifications. The 1,3,4-thiadiazole (B1197879) ring is a bioisostere of pyrimidine (B1678525) and oxadiazole and is known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov The azetidine (B1206935) ring, a strained four-membered heterocycle, provides a rigid scaffold that can orient substituents in precise vectors, allowing for improved target engagement.
Future design strategies will likely involve:
Substitution at the 5-position of the thiadiazole ring: Introducing a variety of aryl, heteroaryl, or aliphatic groups at this position can significantly modulate the molecule's electronic and steric properties, influencing its target-binding affinity and selectivity. mdpi.com
Functionalization of the azetidine amine: The primary amine on the azetidine ring is a key handle for derivatization. Acylation, alkylation, or sulfonylation of this group can lead to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively. These modifications can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity.
Introduction of chiral centers: The azetidine ring can be substituted to create chiral centers, leading to stereoisomers that may exhibit differential biological activity and metabolic profiles.
Table 1: Illustrative Examples of Next-Generation this compound Derivatives and Their Potential Therapeutic Targets
| Derivative | R1 (at Thiadiazole C5) | R2 (at Azetidine Amine) | Potential Therapeutic Target |
| Compound A | 4-Chlorophenyl | Acetyl | Kinase Inhibitors (e.g., Bcr-Abl) nih.gov |
| Compound B | 2-Hydroxyphenyl | Methyl | Antimicrobial Agents |
| Compound C | Pyridin-4-yl | Cyclopropyl | CNS Disorders |
| Compound D | 5-Nitrofuryl | Unsubstituted | Antiparasitic Agents nih.gov |
Investigation of Multi-Target Directed Ligands
The multifactorial nature of many complex diseases, such as cancer, neurodegenerative disorders, and infectious diseases, has spurred interest in the development of multi-target directed ligands (MTDLs). researchgate.net The this compound scaffold is well-suited for the design of MTDLs due to the diverse biological activities associated with the 1,3,4-thiadiazole nucleus, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netdovepress.com
Exploration of Neglected Tropical Diseases and Orphan Drug Development
Neglected tropical diseases (NTDs), such as leishmaniasis and trypanosomiasis, affect a significant portion of the world's population, yet drug development for these conditions is often underfunded. nih.govsrce.hr The 2-amino-1,3,4-thiadiazole (B1665364) moiety has shown promise as a scaffold for the development of new antiparasitic agents. nih.govsrce.hr Specifically, derivatives of this class have been investigated as inhibitors of pteridine (B1203161) reductase-1 (PTR1), a promising drug target in trypanosomatids. nih.gov
The this compound scaffold could serve as a starting point for the development of novel treatments for NTDs. The unique structural features of the azetidine ring could be exploited to achieve selectivity for parasitic enzymes over their human counterparts, thereby reducing potential toxicity.
Application in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful tool for the identification of novel lead compounds. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for their ability to bind to a biological target. Hits from these screens are then optimized and grown into more potent drug candidates.
The this compound core structure is an ideal candidate for inclusion in fragment libraries. nih.govnih.gov Its relatively low molecular weight and presence of key pharmacophoric features, such as hydrogen bond donors and acceptors and a rigid scaffold, make it an attractive starting point for FBDD campaigns against a variety of targets.
Development of Prodrug Strategies and Targeted Delivery Systems
Prodrug strategies are employed to overcome unfavorable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body.
The primary amine on the azetidine ring of this compound is an ideal site for the attachment of promoieties to create prodrugs. For example, ester or amide linkages can be used to improve the lipophilicity and oral absorption of the parent compound. Furthermore, targeted delivery systems can be designed by conjugating the scaffold to molecules that are recognized by specific transporters or receptors on target cells, thereby increasing the concentration of the drug at the site of action and reducing off-target side effects. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. mdpi.com These computational tools can be used to analyze large datasets, predict the biological activity and physicochemical properties of molecules, and design novel compounds with desired characteristics.
In the context of this compound derivatives, AI and ML algorithms can be employed to:
Predictive Modeling: Build quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual libraries of derivatives.
De Novo Design: Generate novel chemical structures with optimized properties based on the thiadiazole-azetidine scaffold.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of candidate compounds, helping to prioritize the most promising molecules for synthesis and experimental testing.
Table 2: Potential Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Accelerated hit identification and reduced screening costs. |
| Lead Optimization | Iterative design and prediction of compound properties to improve potency and selectivity. | More efficient optimization of lead compounds. |
| Toxicity Prediction | Early identification of potential safety liabilities. | Reduced late-stage attrition of drug candidates. |
Interdisciplinary Collaboration for Comprehensive Profiling
The successful development of new therapeutic agents requires a collaborative effort from researchers in various disciplines. The comprehensive profiling of this compound derivatives will necessitate interdisciplinary collaborations between:
Medicinal Chemists: For the design and synthesis of novel derivatives.
Computational Chemists: For molecular modeling, virtual screening, and AI/ML studies.
Biologists and Pharmacologists: For in vitro and in vivo evaluation of biological activity.
Pharmacokineticists: To study the ADMET properties of the compounds.
Toxicologists: To assess the safety profile of lead candidates.
Such collaborations will be crucial to fully elucidate the therapeutic potential of this promising scaffold and to advance the most promising candidates through the drug discovery pipeline.
Q & A
Advanced Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify azetidine ring protons (δ 3.5–4.5 ppm) and thiadiazole carbons (δ 150–160 ppm). NOESY confirms spatial proximity of the azetidine and thiadiazole moieties .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., calculated for CHNS: 169.0455) validates molecular formula .
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for docking studies. For analogs, crystallographic data show planar thiadiazole rings and puckered azetidine conformations .
What strategies are recommended to address contradictory biological activity data across studies?
Advanced Research Question
Contradictions often arise from substituent effects or assay variability. For example:
- Structure-Activity Relationship (SAR) : Modifying the azetidine or thiadiazole substituents alters target binding. A comparative study of urea-linked thiadiazoles showed that tert-butyl groups enhance antifungal activity (IC 2.1 µM) compared to phenyl analogs (IC >10 µM) .
- Assay Standardization : Use orthogonal assays (e.g., microbial growth inhibition + target enzyme inhibition) to confirm activity. For antimicrobial studies, MIC values should be validated via broth microdilution per CLSI guidelines .
What mechanistic insights exist for the antimicrobial or anticancer activity of this compound?
Basic Research Question
Thiadiazole derivatives inhibit enzymes critical for microbial/cancer cell survival:
- Antimicrobial Action : Disruption of dihydrofolate reductase (DHFR) or β-lactamase via thiadiazole-metal ion coordination (e.g., Zn chelation in metalloenzymes) .
- Anticancer Activity : Induction of apoptosis via caspase-3 activation (e.g., analogs like 4-anilinoquinazolines show EC values <1 µM in leukemia cells) .
How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
- Salt Formation : Hydrochloride salts (e.g., 1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride) improve aqueous solubility .
- Prodrug Design : Esterification of the azetidine amine (e.g., acetyl or PEG-ylated derivatives) enhances membrane permeability.
- Nanoparticle Encapsulation : Liposomal formulations increase plasma half-life (e.g., 24-hour sustained release reported for thiadiazole-loaded PLGA nanoparticles) .
What are the critical challenges in scaling up synthesis while maintaining stereochemical integrity?
Advanced Research Question
- Racemization Risk : Azetidine rings with chiral centers may racemize under high-temperature conditions. Use low-temperature (≤40°C) coupling reactions and chiral catalysts (e.g., BINOL-derived phosphoric acids) .
- Byproduct Formation : Thiadiazole dimerization occurs at high concentrations. Dilute reaction conditions (<0.1 M) and continuous flow systems mitigate this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
